

Protocol for dissolving FB Pase-1 inhibitor-1 in DMSO

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Compound of Interest

Compound Name: *FB Pase-1 inhibitor-1*

Cat. No.: *B15615537*

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Application Notes: FB Pase-1 Inhibitor-1

Topic: Protocol for Dissolving **FB Pase-1 Inhibitor-1** in DMSO Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphatase-1 (FB Pase-1) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2][3] Elevated hepatic FB Pase-1 activity is linked to hyperglycemia, making it a significant therapeutic target for type 2 diabetes.[1][4] **FB Pase-1 inhibitor-1** is a cell-permeable, allosteric inhibitor that effectively blocks the enzymatic activity of human FB Pase-1 by competing at the AMP allosteric binding site.[1][5][6] These application notes provide a detailed protocol for the proper dissolution and storage of **FB Pase-1 inhibitor-1** in DMSO to ensure its stability and efficacy in research applications.

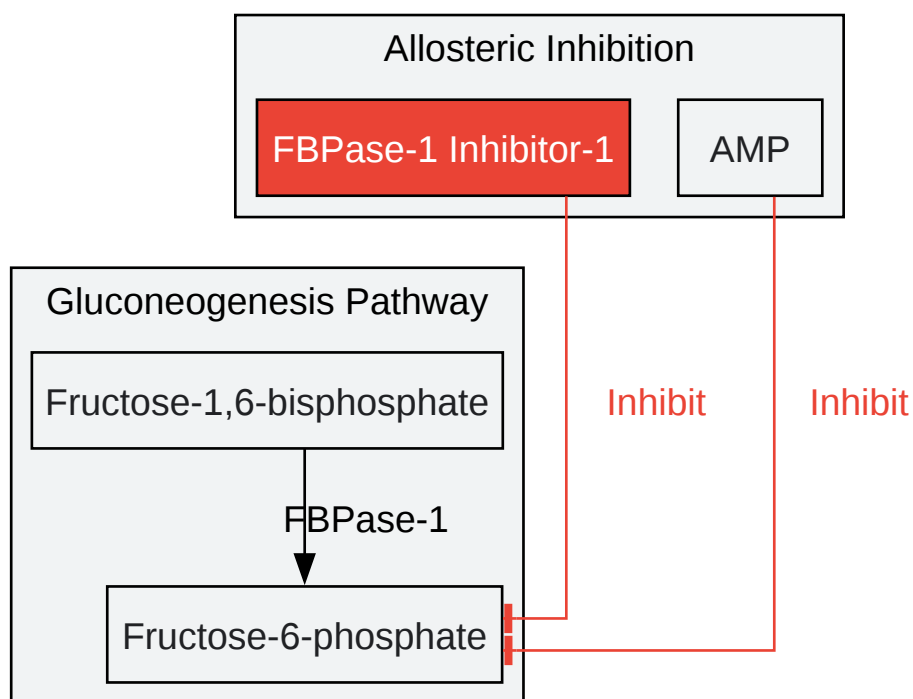
Product Information and Data Summary

This table summarizes the key quantitative data and physical properties of **FB Pase-1 inhibitor-1**.

Property	Value	References
Formal Name	2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide	[1]
CAS Number	883973-99-7	[1][7]
Molecular Formula	C ₁₃ H ₇ Cl ₃ N ₂ O ₃ S	[1][7]
Molecular Weight	377.6 g/mol	[1][7]
Appearance	White to off-white crystalline solid	[1][7]
Solubility in DMSO	Varies by supplier; reported values include 14 mg/mL, 100 mg/mL (264.8 mM), and 125 mg/mL (331.01 mM). Use of fresh DMSO is critical.	[1][5][7]
IC ₅₀ (Enzymatic)	~3.4 µM for human FBPase-1	[1][5][6]
IC ₅₀ (Cell-based)	~6.6 µM for blocking glucose production in rat hepatoma cells	[1][6]
Storage (Solid)	-20°C for up to 4 years	[1][5]
Storage (DMSO Stock)	-20°C for 1 month; -80°C for up to 6 months. Protect from light.	[5][7]

Signaling Pathway of FBPase-1 Inhibition

FBPase-1 is a key regulatory point in gluconeogenesis. It is allosterically inhibited by AMP, signaling a low energy state in the cell which halts glucose production. **FBPase-1 inhibitor-1** mimics this natural allosteric inhibition.



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Caption: Allosteric inhibition of FBPase-1 in the gluconeogenesis pathway.

Experimental Protocol: Preparation of DMSO Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of **FBPase-1 inhibitor-1** in DMSO.

Materials and Equipment

- **FBPase-1 inhibitor-1** (solid powder)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer

- Sonicator (optional, but recommended)[7]
- Pipettes and sterile filter tips

Workflow for Dissolving FB Pase-1 Inhibitor-1

Caption: Workflow for preparing **FB Pase-1 inhibitor-1** stock solution.

Step-by-Step Procedure

- Preparation: Before starting, allow the vial of **FB Pase-1 inhibitor-1** powder to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation. Use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the inhibitor's solubility.[5]
- Weighing: Carefully weigh out the desired amount of the inhibitor using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.776 mg of **FB Pase-1 inhibitor-1**.
 - Calculation:
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 377.6 \text{ g/mol} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 377.6 \text{ g/mol} = 0.003776 \text{ g} = 3.776 \text{ mg}$
- Dissolution:
 - Add the weighed inhibitor powder to an appropriately sized sterile tube or vial.
 - Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
 - Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
 - If the compound does not fully dissolve, brief sonication in a water bath can be used to facilitate dissolution.[7]

- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[\[5\]](#)[\[7\]](#)
 - For short-term storage (up to 1 month), store the aliquots at -20°C.[\[5\]](#)[\[7\]](#)
 - For long-term storage (up to 6 months), store the aliquots at -80°C.[\[5\]](#)[\[7\]](#)
 - Always protect the stock solution from light.[\[7\]](#)

Best Practices and Troubleshooting

- Insolubility Issues: If the inhibitor precipitates out of solution upon dilution in aqueous media, try lowering the final concentration, using a different buffer system, or adding a small percentage of a co-solvent like Tween-80 or PEG400 (ensure compatibility with your experimental system).
- Fresh DMSO: The use of newly opened, anhydrous DMSO is crucial.[\[5\]](#)[\[7\]](#) DMSO is highly hygroscopic, and water contamination will decrease the solubility of the inhibitor.
- Freeze-Thaw Cycles: Strictly avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity and activity.[\[5\]](#)[\[7\]](#) Always use a fresh aliquot for each experiment.

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